Cas no 1603173-59-6 (tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate)

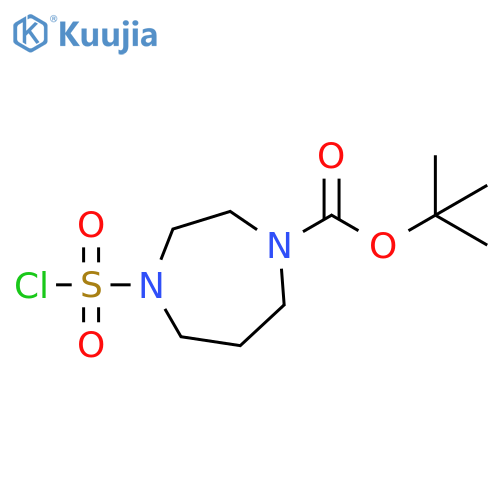

1603173-59-6 structure

商品名:tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate

CAS番号:1603173-59-6

MF:C10H19ClN2O4S

メガワット:298.786860704422

MDL:MFCD31616749

CID:4607837

PubChem ID:114518365

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-1,4-Diazepine-1-carboxylic acid, 4-(chlorosulfonyl)hexahydro-, 1,1-dimethylethyl ester

- tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate

-

- MDL: MFCD31616749

- インチ: 1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-5-4-6-13(8-7-12)18(11,15)16/h4-8H2,1-3H3

- InChIKey: MLPZHYQMQBAWIF-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCN(S(Cl)(=O)=O)CC1

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-286754-0.25g |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95.0% | 0.25g |

$481.0 | 2025-03-19 | |

| Enamine | EN300-286754-2.5g |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95.0% | 2.5g |

$1903.0 | 2025-03-19 | |

| Chemenu | CM477516-250mg |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95%+ | 250mg |

$535 | 2023-03-01 | |

| Chemenu | CM477516-500mg |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95%+ | 500mg |

$826 | 2023-03-01 | |

| Chemenu | CM477516-1g |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95%+ | 1g |

$1052 | 2023-03-01 | |

| Enamine | EN300-286754-0.5g |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95.0% | 0.5g |

$758.0 | 2025-03-19 | |

| 1PlusChem | 1P01B455-10g |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95% | 10g |

$5224.00 | 2024-06-20 | |

| Aaron | AR01B4DH-100mg |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95% | 100mg |

$489.00 | 2025-02-09 | |

| A2B Chem LLC | AV97401-10g |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95% | 10g |

$4431.00 | 2024-04-20 | |

| Aaron | AR01B4DH-50mg |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |

1603173-59-6 | 95% | 50mg |

$336.00 | 2025-02-09 |

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ping Tong Food Funct., 2020,11, 628-639

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1603173-59-6 (tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1603173-59-6)tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):628.0